Phosphonic acids are typically derived from phosphonates through hydrolysis or other chemical transformations. The classification of this compound falls under the broader category of organophosphorus compounds, which are often utilized in medicinal chemistry due to their bioactive properties . The specific structure of [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- enhances its functionality, making it a candidate for drug development and other applications in biochemistry.
The synthesis of [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- phosphonic acid can be achieved through several methods:
The molecular structure of [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- phosphonic acid comprises a purine base linked via a butoxy group to a phosphonic acid moiety. The key features include:
The structural formula can be represented as follows:
Where , , and correspond to specific counts based on the detailed molecular structure.
[[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- phosphonic acid can undergo several chemical reactions typical for phosphonic acids:
The mechanism by which [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- functions biologically involves several pathways:
The physical properties of [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- phosphonic acid include:
Chemical properties include:
[[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- phosphonic acid has several applications across various scientific disciplines:
The development of acyclic nucleoside phosphonates (ANPs) marks a pivotal advancement in antiviral chemotherapy. The foundational work on phosphonomethoxyethyl (PME) and phosphonomethoxypropyl (PMP) nucleosides in the 1980s–1990s led to clinically indispensable drugs such as cidofovir, adefovir, and tenofovir. These compounds demonstrated that replacing the labile phosphate ester with a hydrolysis-resistant phosphonate group, coupled with a flexible acyclic linker, conferred superior metabolic stability and bioactivation profiles [7].
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- (molecular formula C₁₀H₁₆N₅O₅P, molecular weight 317.24 g/mol) represents an evolutionary step in this lineage. Its structure features a 4-carbon chain (3-hydroxybutoxy linker) between the phosphonomethyl group and the adenine base. This design extends the molecular framework beyond the 2-carbon (PME) or 3-carbon (PMP) chains of earlier ANPs, potentially optimizing interactions with viral polymerase active sites while maintaining the phosphonate’s bioisosteric function [3].
Table 1: Key Structural and Physicochemical Properties of Phosphonic Acid, [[3-(6-Amino-9H-purin-9-yl)butoxy]methyl]-
Property | Value |
---|---|
CAS Number | 612054-70-3 |
IUPAC Name | [3-(6-Aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
Molecular Formula | C₁₀H₁₆N₅O₅P |
Molecular Weight | 317.24 g/mol |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 9 |
XLogP3 | -2.3 |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CO)N |
The phosphonate group (–PO(OH)₂) serves as a crucial bioisostere for the natural phosphate (–OPO(OH)₂) or pyrophosphate moieties in nucleotide substrates. This substitution confers three major pharmacological advantages:
In Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-, the phosphonomethyl ether linkage (–CH₂–PO(OH)₂) attached via the extended butoxy chain provides spatial flexibility. This allows the phosphonate group to mimic the natural nucleotide’s 5'-phosphate while the adenine base engages in canonical Watson-Crick base pairing. The hydroxyl group on the C4' of the butoxy chain may introduce additional hydrogen-bonding potential or modulate solubility .
While not as clinically advanced as its cousins adefovir or tenofovir, Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- occupies a significant niche in structure-activity relationship (SAR) exploration within ANP research. Its structure embodies key modifications probing the optimal linker length and functionalization:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0